2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)acetamide
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Overview
Description
2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a dimethylphenyl group and a pyrimidinyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenylamine and pyrimidine-2-carboxylic acid.
Amidation Reaction: The primary step involves the amidation of 3,4-dimethylphenylamine with pyrimidine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization: Optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Quality Control: Rigorous quality control measures, including HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyrimidinyl rings are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenyl)-N-(pyridin-2-yl)acetamide: Similar structure with a pyridine ring instead of a pyrimidine ring.
2-(3,4-dimethylphenyl)-N-(pyrimidin-4-yl)acetamide: Similar structure with the pyrimidine ring attached at a different position.
2-(3,4-dimethylphenyl)-N-(thiazol-2-yl)acetamide: Similar structure with a thiazole ring instead of a pyrimidine ring.
Uniqueness
2-(3,4-dimethylphenyl)-N-(pyrimidin-2-yl)acetamide is unique due to its specific combination of a dimethylphenyl group and a pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H15N3O |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C14H15N3O/c1-10-4-5-12(8-11(10)2)9-13(18)17-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,15,16,17,18) |
InChI Key |
MLYPEGYYUXADCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NC=CC=N2)C |
Origin of Product |
United States |
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